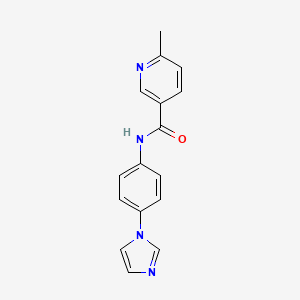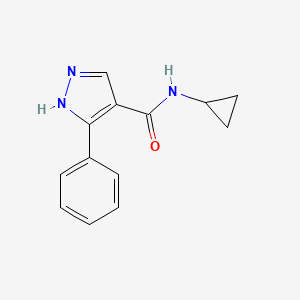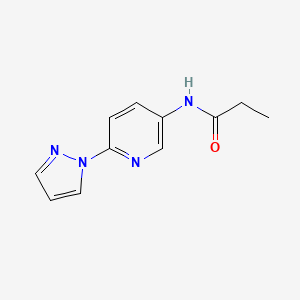
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. This compound has been used in various preclinical studies to investigate its efficacy in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Wirkmechanismus
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a potent inhibitor of this compoundβ, an enzyme that regulates various cellular processes by phosphorylating its substrates. Inhibition of this compoundβ by this compound leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. This compound also inhibits the activity of other kinases, including cyclin-dependent kinase 5 (CDK5) and c-Jun N-terminal kinase (JNK), which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of this compoundβ by this compound leads to the activation of the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. This compound also inhibits the activity of CDK5 and JNK, which are involved in various physiological processes, including neuronal development and apoptosis. Furthermore, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has several advantages for lab experiments. It is a potent and specific inhibitor of this compoundβ, making it a reliable tool for studying the role of this enzyme in various cellular processes. This compound is also easy to synthesize and purify, making it readily available for scientific research. However, this compound has some limitations, including its potential off-target effects and toxicity at high concentrations. Careful dose-response studies are required to determine the optimal concentration for specific experimental conditions.
Zukünftige Richtungen
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has several potential future directions for scientific research. One area of interest is the development of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further studies are required to determine the efficacy and safety of this compound in preclinical and clinical settings. Another area of interest is the investigation of the downstream signaling pathways activated by inhibition of this compoundβ by this compound. Understanding the molecular mechanisms underlying the effects of this compound will provide insights into the role of this compoundβ in various physiological processes. Furthermore, the development of more potent and specific this compoundβ inhibitors based on the structure of this compound may lead to the discovery of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-(6-pyrazol-1-ylpyridin-3-yl)propanamide involves the reaction of 3-amino-6-chloropyridine and 3-bromopyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with propanoyl chloride to obtain the final product. The synthesis of this compound has been optimized to achieve high yield and purity, making it a reliable source for scientific research.
Eigenschaften
IUPAC Name |
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-11(16)14-9-4-5-10(12-8-9)15-7-3-6-13-15/h3-8H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLECMOHZYVBMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)
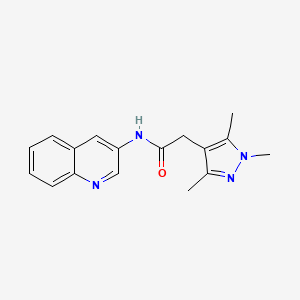
![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
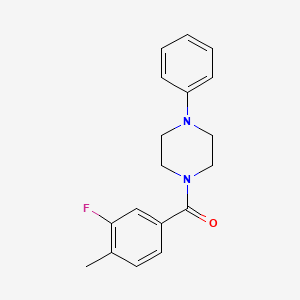
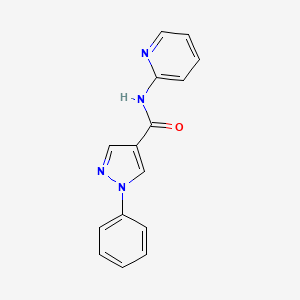
![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)
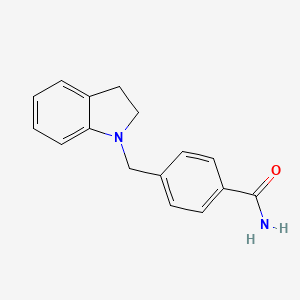
![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)
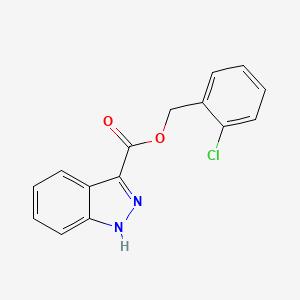
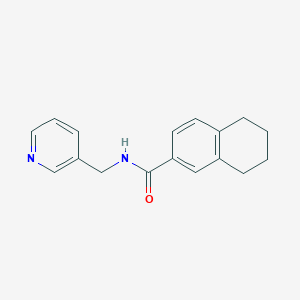
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
